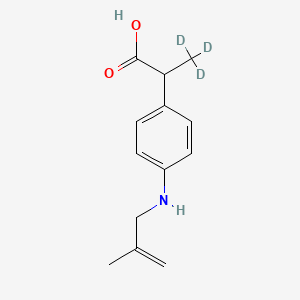![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/new.no-structure.jpg)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a synthetic compound characterized by its complex structure, which includes a phthalimido group, a morpholinone ring, and a deuterium label
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 typically involves multiple steps:
Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Coupling with Phenylamine: The hydroxylated intermediate is then coupled with phenylamine under controlled conditions to form the desired amine linkage.
Morpholinone Ring Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimido group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its labeled nature.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d3
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: (unlabeled)
Uniqueness
The deuterium label in 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed mechanistic studies and in applications where precise tracking of the compound is essential.
Propiedades
Número CAS |
1329838-35-8 |
|---|---|
Fórmula molecular |
C21H21N3O5 |
Peso molecular |
399.439 |
Nombre IUPAC |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
Clave InChI |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Sinónimos |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)


![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)

